molecular formula C4H7Cl3O2Si B1584619 2-(Carbomethoxy)ethyltrichlorosilane CAS No. 18147-81-4

2-(Carbomethoxy)ethyltrichlorosilane

Cat. No.: B1584619
CAS No.: 18147-81-4
M. Wt: 221.54 g/mol
InChI Key: GHWAWUSLARFVNH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Carbomethoxy)ethyltrichlorosilane can be synthesized through the hydrosilation reaction, which involves the addition of chlorosilane to an alkene in the presence of a platinum catalyst . This reaction is highly exothermic and requires careful monitoring. Another method involves the reaction of an alkyl magnesium halide (Grignard reagent) with tetrachlorosilane in a dry solvent such as ether . This method tends to have lower yields and produces salts that complicate the purification process.

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrosilation reactions due to their higher efficiency and yield. The reaction conditions are optimized to ensure maximum conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

2-(Carbomethoxy)ethyltrichlorosilane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Carbomethoxy)ethyltrichlorosilane is unique due to its specific reactivity and ability to form strong bonds with various substrates. Its methyl ester group provides additional functionality, making it versatile for different applications .

Properties

IUPAC Name

methyl 3-trichlorosilylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7Cl3O2Si/c1-9-4(8)2-3-10(5,6)7/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHWAWUSLARFVNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Cl3O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0066321
Record name Methyl 3-(trichlorosilyl)propionate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18147-81-4
Record name Propanoic acid, 3-(trichlorosilyl)-, methyl ester
Source CAS Common Chemistry
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Record name Propanoic acid, 3-(trichlorosilyl)-, methyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 3-(trichlorosilyl)-, methyl ester
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Record name Methyl 3-(trichlorosilyl)propionate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-(trichlorosilyl)propionate
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Record name Methyl 3-(trichlorosilyl)propanoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-(Carbomethoxy)ethyltrichlorosilane facilitate the functionalization of silicon nanoparticles?

A1: this compound acts as a silane coupling agent, enabling the attachment of organic molecules to the silicon nanoparticle surface. [] This process, known as silanization, involves the hydrolysis of the trichlorosilane groups in the presence of moisture, forming silanol (Si-OH) groups. These silanol groups then condense with hydroxyl groups present on the silicon nanoparticle surface, creating stable Si-O-Si bonds and anchoring the this compound molecule to the nanoparticle. The presence of the carbomethoxy group introduces a functional handle for further modifications or attachments, effectively functionalizing the silicon nanoparticle. []

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